molecular formula C14H18O3 B12895425 5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran CAS No. 919106-41-5

5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran

Cat. No.: B12895425
CAS No.: 919106-41-5
M. Wt: 234.29 g/mol
InChI Key: BXTVMEIAUUIMBU-UHFFFAOYSA-N
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Description

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran is an organic compound that features a unique structure combining a tetrahydropyran ring and a dihydroisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides or amines replace the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the tetrahydropyran moiety.

Scientific Research Applications

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran is unique due to its combination of the tetrahydropyran ring and dihydroisobenzofuran moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

919106-41-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-(oxan-2-yloxymethyl)-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C14H18O3/c1-2-6-16-14(3-1)17-8-11-4-5-12-9-15-10-13(12)7-11/h4-5,7,14H,1-3,6,8-10H2

InChI Key

BXTVMEIAUUIMBU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC3=C(COC3)C=C2

Origin of Product

United States

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